N-[(3,5-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-[(3,5-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a sulfonamide-containing thiophene derivative characterized by a trifunctional scaffold:
- Core structure: A thiophene ring substituted at position 2 with a carboxamide group and at position 3 with a sulfamoyl moiety.
- Substituents:
- A 3,5-difluorophenylmethyl group attached to the carboxamide nitrogen.
- A 4-ethoxyphenyl group and a methyl group bonded to the sulfamoyl nitrogen.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S2/c1-3-29-18-6-4-17(5-7-18)25(2)31(27,28)19-8-9-30-20(19)21(26)24-13-14-10-15(22)12-16(23)11-14/h4-12H,3,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEFVMLXVZYJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting from a suitable thiophene precursor.
Introduction of the carboxamide group: Through amide bond formation using reagents like carbodiimides.
Attachment of the 3,5-difluorobenzyl group: Via nucleophilic substitution reactions.
Incorporation of the 4-ethoxyphenyl(methyl)sulfamoyl group: Using sulfonamide chemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carboxamide or sulfonamide groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
The compound shares functional group similarities with sulfonylurea herbicides, such as ethametsulfuron methyl ester and metsulfuron methyl ester (listed in the Pesticide Chemicals Glossary). Key comparisons include:
Key Differences :
- The thiophene core in the target compound may confer greater metabolic stability compared to triazine-based herbicides.
Patent-Disclosed Sulfonamide Derivatives
European Patent EP 2 697 207 B1 describes sulfonamide derivatives with trifluoromethyl and oxazolidinone motifs, such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide . Comparisons include:
Key Insights :
- The patent compounds prioritize bulkier substituents (e.g., trifluoromethyl groups) for target selectivity, whereas the target compound’s ethoxyphenyl group may balance solubility and binding affinity.
- The thiophene core offers synthetic accessibility compared to the patent’s oxazolidinone-cyclohexenyl framework .
Computational Docking Comparisons
AutoDock4 studies () suggest methodologies for evaluating receptor-ligand interactions. While direct data for the target compound is unavailable, analogous sulfonamides show:
- Flexible sidechain interactions : The sulfamoyl group may engage in hydrogen bonding with catalytic residues (e.g., in kinases or proteases).
- Fluorine effects: 3,5-Difluorophenyl groups can enhance hydrophobic packing in binding pockets compared to non-fluorinated analogs .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, which have been the subject of recent research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C21H20F2N2O4S
- Molecular Weight : 466.518 g/mol
The structure features a thiophene core substituted with a difluorophenyl group and an ethoxyphenyl sulfamoyl moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound may possess activity against certain bacterial strains.
- Anti-inflammatory Effects : Observations indicate it could modulate inflammatory pathways.
The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Pathways : The sulfamoyl group may interact with enzymes involved in tumor progression or inflammation.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
1. Antitumor Activity
A study evaluated the compound's effects on various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancers. Results indicated that:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HT-29 | 20 | Cell cycle arrest |
The compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
2. Antimicrobial Activity
In vitro tests were conducted against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results were promising:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that the compound has moderate antibacterial properties.
3. Anti-inflammatory Activity
Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced pro-inflammatory cytokine production:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
This suggests that this compound may effectively modulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
